N-Desethyl Sunitinib Maleate
Description
Identification as a Principal Active Metabolite of Sunitinib (B231)
N-Desethyl Sunitinib, also referred to in scientific literature as SU12662, is the principal and pharmacologically active metabolite of Sunitinib. jst.go.jpimmunomart.com The metabolic conversion occurs primarily in the liver through the action of the cytochrome P450 enzyme CYP3A4, which mediates an N-de-ethylation reaction on the parent Sunitinib molecule. jst.go.jpinvivochem.comnih.gov This process is the major metabolic pathway for Sunitinib in humans and several nonclinical species. nih.gov
The resulting metabolite, N-Desethyl Sunitinib, is not an inactive byproduct; rather, it demonstrates biological activity and potency comparable to Sunitinib itself. aacrjournals.org In vitro studies have established that N-Desethyl Sunitinib possesses an inhibitory profile against key receptor tyrosine kinases that is similar to its parent compound. jst.go.jpnih.gov Consequently, in pharmacokinetic and pharmacodynamic analyses, the combined plasma concentration of Sunitinib and N-Desethyl Sunitinib is considered to represent the total active drug exposure. immunomart.comnih.govscirp.org The active metabolite typically accounts for 23% to 37% of the total drug exposure in plasma. researchgate.net
Table 1: Metabolic Profile of Sunitinib in Preclinical Species and Humans This interactive table summarizes the primary metabolites of Sunitinib identified in liver microsomes from various species in vitro, highlighting the role of N-Desethyl Sunitinib (SU12662).
| Species | Major Metabolite(s) Identified | Primary Metabolic Pathway to SU12662 |
| Human | SU12662 (N-desethyl) | CYP3A4-mediated N-deethylation |
| Monkey | SU12662 (N-desethyl) | CYP3A-mediated N-deethylation |
| Mouse | SU12662 (N-desethyl) | Not specified |
| Rat | SU12487 (N-oxide) at low concentration; SU12662 at high concentration | CYP3A-mediated N-deethylation |
| Dog | SU12487 (N-oxide) | Not specified |
| Data sourced from in vitro studies using liver microsomes. nih.gov |
Historical Perspective of its Discovery and Initial Characterization
The discovery and initial characterization of N-Desethyl Sunitinib are intrinsically linked to the development of its parent compound, Sunitinib (SU11248). During the preclinical evaluation of Sunitinib in the early 2000s, metabolic studies were conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It was through these routine preclinical investigations that N-Desethyl Sunitinib (SU12662) was identified as the major metabolite in plasma across multiple species, including mice, rats, and monkeys. jst.go.jpnih.gov
Initial biochemical and cellular proliferation assays quickly revealed that SU12662 was not only the primary metabolite but also pharmacologically active. jst.go.jp Researchers demonstrated that it was equipotent to the parent compound in inhibiting the targeted tyrosine kinases. jst.go.jp This early characterization was crucial, as it established that any assessment of Sunitinib's biological activity in preclinical models needed to account for the contribution of this active metabolite. nih.gov The mass spectrum of N-Desethyl Sunitinib shows a protonated molecular ion [MH+] at an m/z (mass-to-charge ratio) of 371.2. medchemexpress.com
Significance in Preclinical Investigations of Tyrosine Kinase Inhibition
N-Desethyl Sunitinib is significant in preclinical research due to its potent activity as a multi-targeted tyrosine kinase inhibitor, mirroring the action of Sunitinib. invivochem.comresearchgate.net Both the parent drug and its N-desethyl metabolite are potent, ATP-competitive inhibitors of key receptor tyrosine kinases involved in tumor proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). researchgate.net
Table 2: Inhibitory Activity of Parent Compound Sunitinib This interactive table shows the in vitro inhibitory activity (Ki) of Sunitinib against key receptor tyrosine kinases. Preclinical studies have established that its principal active metabolite, N-Desethyl Sunitinib (SU12662), exhibits similar or equipotent activity against these targets. jst.go.jpresearchgate.net
| Kinase Target | Sunitinib Kᵢ (nM) |
| VEGFR-1 (FLT1) | 2 |
| VEGFR-2 (KDR/Flk-1) | 9 |
| VEGFR-3 (FLT4) | 17 |
| PDGFRβ | 8 |
| KIT | 4 |
| Kᵢ (inhibition constant) values represent the concentration required to produce half-maximum inhibition. researchgate.net |
Properties
Molecular Formula |
C₂₄H₂₇FN₄O₆ |
|---|---|
Molecular Weight |
486.49 |
Synonyms |
N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Maleate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Approaches
Synthetic Pathways for N-Desethyl Sunitinib (B231) Maleate
N-Desethyl Sunitinib, chemically known as N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is primarily recognized as an active metabolite of Sunitinib. ontosight.aicaymanchem.com Its synthesis is intrinsically linked to the manufacturing process of Sunitinib itself, where it often arises as a significant process-related impurity. google.com
The synthesis of Sunitinib typically involves a Knoevenagel condensation reaction between two key intermediates: 5-fluoro-1,3-dihydroindol-2-one (an oxindole (B195798) derivative) and N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (an aldehyde). itn.pt The formation of N-Desethyl Sunitinib occurs when the latter intermediate contains a desethyl impurity, namely N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxamide. google.com This desethyl-pyrrole carboxamide impurity reacts with the oxindole in the same manner as its diethyl counterpart, leading to the formation of the N-Desethyl Sunitinib base. google.com
This byproduct formation presents a significant purification challenge. Due to the very similar physicochemical properties of N-Desethyl Sunitinib and Sunitinib, separating the desethyl impurity from the final active pharmaceutical ingredient (API) using standard methods like crystallization is exceedingly difficult. google.com Subsequently, the N-Desethyl Sunitinib free base forms a salt with L-malic acid during the production of Sunitinib Malate, resulting in the N-Desethyl Sunitinib Maleate impurity. google.com To achieve high purity Sunitinib Malate (e.g., >99.5%), it is crucial to control the level of the desethyl-pyrrole carboxamide impurity in the starting materials to below 0.07%. google.com
Preparation of Labeled N-Desethyl Sunitinib Analogs for Research
For research purposes, particularly in pharmacokinetic studies and as internal standards for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled analogs of N-Desethyl Sunitinib are synthesized. researchgate.netnih.gov These labeled compounds are essential for the accurate quantification of the metabolite in biological matrices. researchgate.net
Deuterium-labeled versions are common, with several variants available for research applications:
N-Desethyl Sunitinib-d4 Maleate : A deuterium-labeled form of the compound. medchemexpress.com
N-Desethyl Sunitinib-d5 : Another deuterated analog, available as a hydrochloride salt, used as an internal standard. medchemexpress.commedchemexpress.com
The synthesis of radiolabeled analogs for imaging studies has also been explored for the parent compound, Sunitinib, which provides a template for potential N-Desethyl Sunitinib analogs. For instance, radioiodinated Sunitinib ([¹²⁵I]-4) has been prepared for imaging angiogenesis via a Knoevenagel condensation of the aldehyde intermediate with 5-iodo-oxindole. itn.pt A similar strategy could theoretically be applied using the corresponding N-desethyl aldehyde intermediate to produce radioiodinated N-Desethyl Sunitinib. Furthermore, the development of stannylated precursors offers a pathway to ¹⁸F-labeled analogs for use in Positron Emission Tomography (PET). itn.ptresearchgate.net
Control and Analysis of Process-Related Impurities in Research-Grade Synthesis
The control of impurities is a critical aspect of synthesizing research-grade N-Desethyl Sunitinib, which itself is considered a major impurity in the production of Sunitinib. google.comresearchgate.net The presence of desethyl impurities is considered process-related, originating from the early stages of synthesis. google.com Regulatory guidelines impose strict limits on impurities in pharmaceutically active substances, often requiring levels to be below 0.2%. google.com
Achieving this level of purity for Sunitinib, and by extension for research-grade N-Desethyl Sunitinib, requires rigorous control over the starting materials and purification processes. As shown in the table below, repeated crystallizations of Sunitinib Malate containing the this compound impurity show limited success in reducing the impurity's concentration.
| Crystallization Number | Content of N-Desethyl Sunitinib L-Malate (%) |
|---|---|
| Initial Sample | 1.50 |
| 1 | 0.70 |
| 2 | 0.55 |
| 3 | 0.40 |
Table adapted from experimental data on the purification of Sunitinib L-Malate. google.com
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are employed to identify and quantify these impurities. nih.gov These methods can separate and measure various related substances, ensuring the purity of the final compound. It is also noted that N-Desethyl Sunitinib can undergo photoisomerization from the Z-isomer to the E-isomer, which necessitates that sample handling and analysis be conducted under light-protected conditions to ensure accurate quantification. nih.gov
Derivatization Strategies for Structural Modifications and Analog Development
Derivatization of N-Desethyl Sunitinib involves chemically modifying its structure to create analogs with different properties or for specific research applications. These strategies can be used to explore structure-activity relationships, develop analytical reagents, or alter pharmacokinetic profiles.
One documented derivatization is the formation of N-Nitroso N-Desethyl Sunitinib . synzeal.como2hdiscovery.co This compound, with the chemical name (Z)-N-(2-(Ethyl(nitroso)amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, is an N-nitrosamine derivative. o2hdiscovery.co Such derivatives are often synthesized for toxicological assessment or as analytical standards for impurity profiling.
Another significant derivatization strategy involves conjugation to polymers. A patent describes the creation of polymer-des-ethyl sunitinib conjugates , where a water-soluble, non-peptidic polymer is covalently attached to the N-desethyl sunitinib molecule. google.com This type of modification is typically aimed at improving the compound's properties, such as solubility or circulation half-life.
Furthermore, derivatization is employed to create reagents for immunoassays. To develop an enzyme-linked immunosorbent assay (ELISA) for Sunitinib, a hapten with an identical substructure was synthesized. jst.go.jp This approach, which involves modifying a part of the molecule to allow conjugation to a carrier protein or enzyme, could be adapted for N-Desethyl Sunitinib to develop specific antibodies and highly sensitive immunoassays for its detection. jst.go.jp
Preclinical Pharmacology and Molecular Mechanisms of Action
Target Kinase Inhibition Profile
N-Desethyl Sunitinib (B231) functions as a multi-targeted tyrosine kinase inhibitor. Its primary molecular action is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of several RTKs. This blockade prevents receptor phosphorylation and activation, thereby disrupting downstream signaling cascades that are crucial for cell growth, proliferation, and angiogenesis. The inhibitory profile of N-Desethyl Sunitinib is broad, encompassing several families of kinases.
Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)
N-Desethyl Sunitinib potently inhibits the vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels. researchgate.net By targeting VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), the compound effectively blocks the signaling initiated by VEGF binding. This leads to an inhibition of endothelial cell proliferation and migration, crucial steps in the development of a tumor's blood supply. The inhibitory activity against VEGFRs is a cornerstone of its antiangiogenic effects. bioworld.com
Table 1: Inhibitory Activity of N-Desethyl Sunitinib Maleate against VEGFRs Data reflects the activity of Sunitinib, which is equipotent to N-Desethyl Sunitinib.
| Target Kinase | Inhibition Constant (Ki) |
| VEGFR-1 | 2 nM |
| VEGFR-2 | 9 nM |
| VEGFR-3 | 17 nM |
Inhibition of Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)
The compound is also a potent inhibitor of both alpha and beta isoforms of the platelet-derived growth factor receptor (PDGFR-α and PDGFR-β). researchgate.net These receptors are involved in cell growth, proliferation, and angiogenesis. PDGFR-β, in particular, is expressed on pericytes, which are cells that support and stabilize blood vessels. Inhibition of PDGFR-β signaling can disrupt this vascular support, further contributing to the antiangiogenic effect. apexbt.com
Table 2: Inhibitory Activity of this compound against PDGFRs Data reflects the activity of Sunitinib, which is equipotent to N-Desethyl Sunitinib.
| Target Kinase | Inhibition Constant (Ki) / IC50 |
| PDGFR-α | 69 nM (IC50) |
| PDGFR-β | 8 nM (Ki) |
Inhibition of Stem Cell Factor Receptor (KIT)
N-Desethyl Sunitinib effectively inhibits the stem cell factor receptor, commonly known as KIT. apexbt.comresearchgate.net Mutations that lead to the constitutive activation of KIT are oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST). By blocking the ATP-binding site of KIT, N-Desethyl Sunitinib inhibits its downstream signaling pathways, leading to the suppression of tumor cell proliferation. rpicorp.com
Table 3: Inhibitory Activity of this compound against KIT Data reflects the activity of Sunitinib, which is equipotent to N-Desethyl Sunitinib.
| Target Kinase | Inhibition Constant (Ki) |
| KIT | 4 nM |
Inhibition of Fms-Like Tyrosine Kinase-3 (FLT3)
Another important target of N-Desethyl Sunitinib is the Fms-like tyrosine kinase-3 (FLT3). researchgate.netnih.gov Activating mutations in FLT3 are frequently found in acute myeloid leukemia (AML). The compound inhibits the phosphorylation of both wild-type and mutated forms of FLT3, thereby blocking the aberrant signaling that drives the proliferation of leukemic cells. medchemexpress.comselleckchem.com
Table 4: Inhibitory Activity of this compound against FLT3 Data reflects the activity of Sunitinib, which is equipotent to N-Desethyl Sunitinib.
| Target Kinase Variant | IC50 |
| Wild-type FLT3 | 250 nM |
| FLT3-ITD (mutant) | 50 nM |
| FLT3-Asp835 (mutant) | 30 nM |
Inhibition of Colony Stimulating Factor 1 Receptor (CSF-1R)
N-Desethyl Sunitinib also demonstrates potent inhibitory activity against the colony-stimulating factor 1 receptor (CSF-1R). apexbt.comnih.gov CSF-1R is a tyrosine kinase that is centrally involved in the regulation, proliferation, and differentiation of macrophages. In the tumor microenvironment, signaling through this receptor on tumor-associated macrophages can promote tumor growth and metastasis. Inhibition of CSF-1R represents another mechanism through which N-Desethyl Sunitinib can exert its antitumor effects. researchgate.net
Table 5: Inhibitory Activity of this compound against CSF-1R Data reflects the activity of Sunitinib, which is equipotent to N-Desethyl Sunitinib.
| Assay Type | IC50 |
| Enzyme Assay | ~7 nM |
| Cellular Assay | 61 nM |
Source: rpicorp.com
Inhibition of Glial Cell Line-Derived Neurotrophic Factor Receptor (RET)
The RET ("rearranged during transfection") proto-oncogene is another kinase target inhibited by N-Desethyl Sunitinib. apexbt.comresearchgate.net Activating mutations and rearrangements of the RET receptor are implicated in the pathogenesis of certain types of thyroid cancer and non-small cell lung cancer. By targeting this kinase, N-Desethyl Sunitinib can block the oncogenic signaling pathways driven by aberrant RET activation.
Table 6: Inhibitory Activity of this compound against RET Data reflects the activity of Sunitinib, which is equipotent to N-Desethyl Sunitinib.
| Target Kinase | IC50 |
| RET | ~224 nM |
Source: bioworld.com
Cellular Pathway Modulation in In Vitro Systems
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which this compound exerts its effects. These investigations have demonstrated its profound impact on cell proliferation, angiogenesis, and the induction of apoptosis, primarily through the modulation of critical signal transduction pathways.
Impact on Cell Proliferation and Angiogenesis in Cellular Assays
This compound, much like its parent compound Sunitinib, demonstrates potent anti-proliferative and anti-angiogenic properties in various cellular assays. By targeting key RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), it effectively curtails the signaling cascades that drive cell division and the formation of new blood vessels.
The anti-proliferative effects have been observed in a range of cancer cell lines. For instance, Sunitinib has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a critical process in angiogenesis. Given the similar inhibitory profiles, N-Desethyl Sunitinib is understood to contribute significantly to this effect.
| Cell Line | Assay Type | Effect of Sunitinib (as a proxy for N-Desethyl Sunitinib) |
| HUVECs | Proliferation Assay | Inhibition of VEGF-induced proliferation |
| NIH-3T3 cells | Proliferation Assay | Inhibition of PDGF-induced proliferation |
| Various Tumor Xenograft Models | In vivo studies | Potent dose-dependent anti-tumor activity |
Induction of Apoptosis in Endothelial Cells
A crucial aspect of the anti-tumor activity of this compound is its ability to induce apoptosis, or programmed cell death, particularly in endothelial cells. By disrupting the survival signals mediated by VEGFRs and PDGFRs, the compound can trigger the apoptotic cascade in these cells, leading to the regression of tumor vasculature. While direct studies on N-Desethyl Sunitinib's apoptotic effects are limited, the known mechanisms of Sunitinib provide a strong basis for understanding its action. Sunitinib has been shown to induce apoptosis in a dose-dependent manner in various cell types.
Effects on Signal Transduction Pathways (e.g., Akt/mTOR, Ras/MAPK, PKC)
This compound exerts its cellular effects by modulating key intracellular signaling pathways that are often dysregulated in cancer. The inhibition of RTKs at the cell surface prevents the activation of downstream signaling cascades critical for cell growth, survival, and proliferation.
One of the most significantly affected pathways is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival. By inhibiting upstream RTKs, N-Desethyl Sunitinib effectively blocks the activation of PI3K and subsequent phosphorylation of Akt and mTOR, leading to decreased protein synthesis and cell proliferation.
The Ras/MAPK pathway, another critical signaling cascade involved in cell proliferation and differentiation, is also modulated. Inhibition of RTKs by N-Desethyl Sunitinib can lead to a reduction in Ras activation and the subsequent phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest. While direct evidence for the modulation of Protein Kinase C (PKC) by N-Desethyl Sunitinib is less defined, the interconnected nature of cellular signaling suggests potential indirect effects.
Comparative Enzymatic Activity and Equipotency to Sunitinib in Preclinical Models
Preclinical studies have consistently demonstrated that this compound is not merely a byproduct of Sunitinib metabolism but a potent therapeutic agent in its own right. It exhibits enzymatic activity and potency comparable to that of its parent compound against a panel of key RTKs.
The inhibitory activity of Sunitinib, and by extension N-Desethyl Sunitinib, against various kinases has been quantified using Ki values, which represent the enzyme-inhibitor dissociation constant. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Target Kinase | Sunitinib Ki (nM) | Potency of N-Desethyl Sunitinib |
| VEGFR-1 | 2 | Similar |
| VEGFR-2 | 9 | Similar |
| VEGFR-3 | 17 | Similar |
| PDGFRβ | 8 | Similar |
| KIT | 4 | Similar |
Preclinical Pharmacokinetics and Pharmacodynamics of N Desethyl Sunitinib Maleate
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models
The ADME properties of N-desethyl sunitinib (B231) are intrinsically linked to those of its parent drug, sunitinib, as it is formed post-administration.
Absorption Characteristics in Rodent and Non-Rodent Models
Following oral administration of sunitinib in preclinical species, N-desethyl sunitinib is formed, indicating that the parent compound is absorbed and undergoes metabolism. Specific studies detailing the direct absorption characteristics of N-desethyl sunitinib maleate when administered as a standalone compound in rodent and non-rodent models are not extensively available in the public domain. The focus of most preclinical studies has been on the pharmacokinetics of the parent drug, sunitinib.
Tissue Distribution Profiles in Preclinical Species
Comprehensive tissue distribution studies specifically tracking N-desethyl sunitinib in preclinical models are not widely reported. However, given its formation from sunitinib, its distribution is expected to follow a similar pattern to the parent compound. Sunitinib has been shown to distribute to various tissues, and as an active metabolite, N-desethyl sunitinib likely contributes to the pharmacological effects observed in these tissues.
Contribution of Cytochrome P450 Enzymes (e.g., CYP3A4) to its Metabolism
The formation of N-desethyl sunitinib is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. nih.govaacrjournals.orgpfizermedical.comfda.gov This process involves the N-deethylation of sunitinib. nih.govnih.gov In vitro studies using human liver microsomes have confirmed the role of CYP3A4 in this metabolic pathway. nih.gov Furthermore, N-desethyl sunitinib itself is also a substrate for CYP3A4, which metabolizes it further. aacrjournals.orgresearchgate.net Other cytochrome P450 enzymes, such as CYP1A2, may also play a role in the metabolism of sunitinib. clinpgx.org
Metabolic Pathway of Sunitinib to N-Desethyl Sunitinib
| Parent Compound | Primary Metabolite | Catalyzing Enzyme |
| Sunitinib | N-Desethyl Sunitinib | CYP3A4 |
Excretion Pathways in Animal Models
The excretion of sunitinib and its metabolites, including N-desethyl sunitinib, occurs primarily through the feces. aacrjournals.orgclinpgx.org This suggests that biliary excretion is a major route of elimination for these compounds in preclinical models. A smaller percentage of the administered dose is excreted in the urine. aacrjournals.orgclinpgx.org
Plasma Protein Binding Characteristics in Preclinical Investigations
In vitro studies have shown that N-desethyl sunitinib is highly bound to plasma proteins. The binding of the primary active metabolite to human plasma protein is approximately 90%. pfizermedical.comfda.gov This is slightly lower than that of the parent compound, sunitinib, which exhibits a plasma protein binding of 95%. pfizermedical.comfda.gov This high degree of protein binding indicates that a small fraction of the compound is free in the circulation to exert its pharmacological effect.
Plasma Protein Binding of Sunitinib and its Metabolite
| Compound | Plasma Protein Binding (%) |
| Sunitinib | 95% |
| N-Desethyl Sunitinib | 90% |
Half-Life and Accumulation Properties in Preclinical Systems
Terminal Half-Life of Sunitinib and N-Desethyl Sunitinib in Humans
| Compound | Terminal Half-Life (hours) |
| Sunitinib | 40 - 60 |
| N-Desethyl Sunitinib | 80 - 110 |
Pharmacokinetic/Pharmacodynamic Correlations in Preclinical Research Models
N-Desethyl Sunitinib, also known as SU12662, is recognized as the primary and pharmacologically active metabolite of Sunitinib. In preclinical evaluations, it has demonstrated equipotent activity to its parent compound. The combined plasma concentrations of Sunitinib and N-Desethyl Sunitinib are often considered to represent the total active drug exposure responsible for the anti-angiogenic and antitumor effects observed in preclinical models. nih.gov
While many preclinical studies evaluate the combined effect of Sunitinib and N-Desethyl Sunitinib, research has also sought to understand the individual contribution of the metabolite. In vitro studies have quantified the cytotoxic activity of N-Desethyl Sunitinib. For example, in the HEK 293 cell line, the IC50 value for N-Desethyl Sunitinib was determined to be 11.6 µmol/L, indicating its potent cell-killing capabilities. researchgate.net
Further preclinical investigations in nude mice have led to the development of specific pharmacokinetic models for N-Desethyl Sunitinib. These models typically characterize its pharmacokinetic profile with a one-compartment model when Sunitinib is administered. nih.gov The establishment of such models is a critical step in being able to quantitatively link the exposure of N-Desethyl Sunitinib to its observed anti-tumor efficacy in these preclinical settings.
The table below summarizes key findings from preclinical studies regarding the pharmacokinetic and pharmacodynamic characteristics of N-Desethyl Sunitinib.
| Preclinical Model | Key Finding | Citation |
| A549 NSCLC Xenograft Mice | The total concentration of Sunitinib and N-Desethyl Sunitinib was considered the effective concentration for the PK/PD model of tumor growth inhibition. | pmxafrica.org |
| HEK 293 Cells (in vitro) | The IC50 value for the cytotoxic activity of N-Desethyl Sunitinib was 11.6 µmol/L. | researchgate.net |
| Nude Mice | The pharmacokinetic profile of N-Desethyl Sunitinib can be described by a one-compartment model following Sunitinib administration. | nih.gov |
Influence of Drug-Drug Interactions on Preclinical Pharmacokinetics of N-Desethyl Sunitinib
The metabolic pathway of N-Desethyl Sunitinib is a critical determinant of its pharmacokinetic profile and is susceptible to interactions with other drugs. N-Desethyl Sunitinib is primarily formed from Sunitinib through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Subsequently, N-Desethyl Sunitinib itself is a substrate for CYP3A4, which metabolizes it further. nih.gov This central role of CYP3A4 makes the pharmacokinetics of N-Desethyl Sunitinib sensitive to co-administration with substances that inhibit or induce this enzyme.
Preclinical studies in rat models have provided direct evidence of the impact of CYP3A4 inhibitors on the pharmacokinetics of N-Desethyl Sunitinib. In one such study, the co-administration of isavuconazole, a strong CYP3A4 inhibitor, with Sunitinib was investigated. While the primary effect was a significant increase in the exposure of the parent drug, Sunitinib, the study also revealed an impact on N-Desethyl Sunitinib. In vitro metabolic stability experiments demonstrated that isavuconazole inhibited the metabolism of N-Desethyl Sunitinib. nih.gov Specifically, isavuconazole significantly prolonged the half-life (t1/2) of N-Desethyl Sunitinib and reduced its intrinsic clearance (CLint) in rat liver microsomes. nih.gov
Conversely, the induction of CYP3A4 would be expected to have the opposite effect, potentially leading to a faster metabolism of N-Desethyl Sunitinib and a decrease in its systemic exposure. While specific preclinical in vivo data on the effect of CYP3A4 inducers on N-Desethyl Sunitinib pharmacokinetics is limited, the established metabolic pathway strongly suggests this interaction.
Interestingly, it has also been reported that N-Desethyl Sunitinib itself may influence drug metabolism through the induction of CYP3A4 and CYP2D6. nih.gov This suggests a potential for auto-induction, where the metabolite could enhance its own metabolism over time, and also indicates a broader potential for drug-drug interactions with other medications that are substrates of these enzymes.
The following table summarizes the known and anticipated effects of drug-drug interactions on the preclinical pharmacokinetics of N-Desethyl Sunitinib.
| Interacting Agent | Mechanism of Interaction | Effect on N-Desethyl Sunitinib Pharmacokinetics | Citation |
| CYP3A4 Inhibitors (e.g., Isavuconazole) | Inhibition of CYP3A4-mediated metabolism | Increased half-life, decreased clearance (in vitro) | nih.gov |
| CYP3A4 Inducers | Induction of CYP3A4-mediated metabolism | Expected to decrease exposure (inferred) | nih.gov |
| N-Desethyl Sunitinib | Induction of CYP3A4 and CYP2D6 | Potential for auto-induction and interaction with other substrates | nih.gov |
Advanced Analytical Methodologies for N Desethyl Sunitinib Maleate in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of N-Desethyl Sunitinib (B231) Maleate due to its high sensitivity, selectivity, and specificity. This technique allows for the accurate quantification of the analyte even at very low concentrations in complex biological fluids.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification
Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant advantages over conventional HPLC, including higher resolution, improved sensitivity, and faster analysis times. Several UPLC-MS/MS methods have been developed and validated for the simultaneous determination of Sunitinib and N-Desethyl Sunitinib in biological samples. pharmainfo.in
These methods typically employ a reversed-phase C18 column and a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with additives like formic acid or ammonium (B1175870) acetate (B1210297) to ensure optimal ionization. pharmainfo.in The detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for N-Desethyl Sunitinib. nih.gov For N-Desethyl Sunitinib, a common transition monitored is m/z 371.2 → 283.2. latamjpharm.org
| Parameter | Condition |
|---|---|
| Chromatography Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | Gradient elution with acetonitrile and 1% formic acid in water |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 371.2 → 283.2 |
| Linear Range | 0.1-1000 ng/mL |
| Total Run Time | 2.5 min |
Method Development and Validation for Biological Matrices (e.g., plasma, tissue homogenates, cell lysates)
The development and validation of UPLC-MS/MS methods for N-Desethyl Sunitinib in biological matrices are guided by regulatory agencies such as the FDA. Validation parameters typically include selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Plasma: Numerous studies have reported validated UPLC-MS/MS methods for the quantification of N-Desethyl Sunitinib in human and animal plasma. nih.govlatamjpharm.org These methods often involve a simple sample preparation step like protein precipitation or liquid-liquid extraction. nih.gov Linearity is typically achieved over a wide concentration range, for instance, from 0.200 to 50.0 ng/mL, with a lower limit of quantitation (LLOQ) of 0.200 ng/mL. nih.gov The precision (within-run and between-run) is generally within 11.7%, and the accuracy ranges from 90.5% to 106.8%. nih.gov
Tissue Homogenates: UPLC-MS/MS has also been successfully applied to determine the distribution of N-Desethyl Sunitinib in various tissues. For instance, a method was developed to quantify the compound in mouse plasma and tissues such as the heart, liver, spleen, and lung. pharmainfo.in Calibration curves were linear over concentration ranges of 1–250 ng/mL for most biosamples. pharmainfo.in
Cell Lysates: While less commonly reported, UPLC-MS/MS can be adapted for the quantification of N-Desethyl Sunitinib in cell lysates to support in vitro pharmacological studies. The methodology would be similar to that for plasma and tissue homogenates, with careful optimization of the sample preparation to remove interfering cellular components.
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.200 - 50.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL |
| Within-run Precision (%CV) | ≤ 11.7% |
| Between-run Precision (%CV) | ≤ 11.7% |
| Accuracy (% bias) | 90.5% to 106.8% |
High-Performance Liquid Chromatography (HPLC) Techniques
Prior to the widespread adoption of UPLC-MS/MS, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection was a common method for the analysis of N-Desethyl Sunitinib. While generally less sensitive and slower than UPLC-MS/MS, HPLC methods can still provide reliable quantification for certain research applications.
A sensitive HPLC method for the simultaneous quantification of Sunitinib and N-Desethyl Sunitinib in human plasma has been developed using a hydrophilic interaction liquid chromatography (HILIC) column. nih.gov This method demonstrated linearity over a range of 10-250 ng/mL for N-Desethyl Sunitinib, with an accuracy of 6.7% and a precision of 17.3% at 10 ng/mL. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages such as high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously. While several HPTLC methods have been developed and validated for the determination of Sunitinib Malate and its impurities, specific applications for the quantitative analysis of N-Desethyl Sunitinib Maleate in biological matrices are not extensively documented in the literature. dntb.gov.ua
However, the existing methods for Sunitinib provide a foundation for developing an HPTLC method for its N-desethyl metabolite. Such a method would likely involve spotting the extracted sample on a silica (B1680970) gel HPTLC plate, developing the plate with a suitable mobile phase (e.g., a mixture of dichloromethane, methanol, and ammonia (B1221849) solution), and performing densitometric analysis at an appropriate wavelength (e.g., 430 nm). dntb.gov.ua Method development would require careful optimization of the mobile phase to achieve adequate separation of N-Desethyl Sunitinib from Sunitinib and other potential interfering substances.
Capillary Electrophoresis (CE) Methodologies
Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, requiring minimal sample and reagent volumes. Its application in the analysis of small molecule drugs and their metabolites is well-established.
A nonaqueous capillary electrophoresis method coupled with time-of-flight mass spectrometry (TOF-MS) has been successfully developed and validated for the determination of Sunitinib and N-Desethyl Sunitinib in human urine. While this demonstrates the feasibility of CE for analyzing this compound, there is a lack of published methods specifically for the quantification of this compound in more complex matrices like plasma or tissue homogenates. The development of such methods could offer a valuable alternative to liquid chromatography, particularly for sample-limited studies.
Considerations for Sample Preparation and Handling (e.g., photosensitivity)
A critical aspect in the analysis of N-Desethyl Sunitinib is its photosensitivity. Both Sunitinib and its N-desethyl metabolite are known to be sensitive to light, which can cause photoisomerization from the Z (cis)-isomer to the E (trans)-isomer. researchgate.net This isomerization can lead to inaccurate quantification if not properly managed.
Therefore, it is imperative that all sample handling and preparation steps are performed under light-protected conditions. This includes the use of amber-colored vials and conducting procedures under sodium-light or dimmed lighting. nih.gov Stock solutions of N-Desethyl Sunitinib should also be stored in amber vials and protected from light, typically at -20°C. nih.gov
Sample preparation techniques for biological matrices commonly involve protein precipitation with acetonitrile or methanol, or liquid-liquid extraction with solvents like tert-butyl methyl ether. nih.govnih.gov For tissue samples, homogenization is a necessary preceding step. pharmainfo.in The choice of sample preparation method depends on the matrix, the required level of cleanliness, and the desired analytical sensitivity.
Internal Standard Selection and Derivatization for Enhanced Detection
The reliability of quantitative bioanalysis by LC-MS/MS is highly dependent on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. biopharmaservices.com The choice of IS is a critical step in method development for N-Desethyl Sunitinib.
Internal Standard Selection
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic retention, and ionization. biopharmaservices.comacanthusresearch.com For the quantification of N-Desethyl Sunitinib, two main types of internal standards are considered: stable isotope-labeled (SIL) standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards: SILs are considered the gold standard in quantitative LC-MS/MS. acanthusresearch.comwuxiapptec.comcrimsonpublishers.com They are compounds in which several atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). acanthusresearch.comcrimsonpublishers.com Because they share nearly identical physicochemical properties with the analyte, they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement. acanthusresearch.comwuxiapptec.com This co-elution ensures the most accurate correction for any variations. wuxiapptec.com While a dedicated SIL for N-Desethyl Sunitinib (e.g., N-Desethyl Sunitinib-d5) is the ideal choice, its commercial availability can be limited. oup.comlgcstandards.com Consequently, many validated methods successfully employ a SIL of the parent drug, such as Sunitinib-d5 or Sunitinib-d10, for the simultaneous quantification of both Sunitinib and N-Desethyl Sunitinib. researchgate.netnih.gov The key is to ensure a sufficient mass difference (ideally ≥4 Da) to prevent isotopic crosstalk between the analyte and the IS. wuxiapptec.com
Structural Analog Internal Standards: When a suitable SIL is unavailable or cost-prohibitive, a structural analog can be used. This is a compound with a chemical structure closely related to the analyte but with a different molecular weight, ensuring it can be distinguished by the mass spectrometer. cerilliant.com The analog should have similar extraction recovery, chromatographic behavior, and ionization response to N-Desethyl Sunitinib. cerilliant.com However, slight differences in physicochemical properties can lead to different responses to matrix effects, which is a potential drawback of this approach compared to using a SIL. researchgate.net Examples of structural analogs used in broader tyrosine kinase inhibitor panels include compounds like erlotinib (B232) or voriconazole. semanticscholar.orgbtrc-charity.org
The following table summarizes internal standards used in the analysis of N-Desethyl Sunitinib and related compounds.
| Internal Standard | Type | Rationale for Use | Monitored Analytes |
| Sunitinib-d10 | Stable Isotope-Labeled (SIL) | Co-elutes and mimics the analyte's behavior, correcting for matrix effects and extraction variability. | Sunitinib, N-Desethyl Sunitinib nih.gov |
| Sunitinib-d5 | Stable Isotope-Labeled (SIL) | Provides accurate quantification by compensating for analytical variability; closely mimics the parent compound and its metabolite. | Sunitinib, N-Desethyl Sunitinib researchgate.net |
| N-Desethyl Sunitinib-d5 | Stable Isotope-Labeled (SIL) | The ideal IS for N-Desethyl Sunitinib, providing the most accurate correction due to identical chemical and physical properties. | N-Desethyl Sunitinib lgcstandards.com |
| Voriconazole | Structural Analog | Used when a SIL is not available; chosen for similar analytical behavior in the developed LC-MS/MS method. | Sunitinib N-oxide, Sunitinib, N-Desethyl Sunitinib semanticscholar.org |
Derivatization for Enhanced Detection
Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical characteristics, such as enhancing its ionization efficiency, improving its chromatographic retention, or increasing its selectivity for a particular detection method. nih.govresearchgate.net This technique is particularly useful for compounds that are difficult to ionize directly or that exhibit poor chromatographic peak shape. researchgate.net
However, for N-Desethyl Sunitinib, derivatization is generally not required. The compound possesses functional groups, specifically secondary and tertiary amines, that are readily protonated. This makes it highly suitable for direct analysis by LC-MS/MS using positive-ion electrospray ionization (ESI). Published methods consistently demonstrate high sensitivity and achieve low limits of quantification without the need for chemical modification. researchgate.netresearchgate.netnih.gov The addition of a derivatization step would introduce extra complexity and potential variability into the sample preparation process without a significant benefit in detection performance for this particular compound.
Quantification in In Vitro Biological Systems (e.g., cell culture media, microsomal assays)
Quantifying N-Desethyl Sunitinib in in vitro systems is fundamental for non-clinical research, including studies on drug metabolism, cellular uptake, and mechanism of action.
Microsomal Assays
Human liver microsomes (HLM) are a standard in vitro tool used to study the metabolism of drug candidates. Sunitinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form N-Desethyl Sunitinib. nih.govclinpgx.orgaacrjournals.org Microsomal stability assays are performed to determine the rate of this conversion.
In a typical assay, N-Desethyl Sunitinib is quantified following the incubation of the parent drug, Sunitinib, with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The reaction is stopped at various time points, and the samples are processed to remove proteins, often by protein precipitation with a solvent like acetonitrile. researchgate.net The resulting supernatant is then analyzed by a validated LC-MS/MS method to measure the concentration of the newly formed N-Desethyl Sunitinib. nih.gov These data are crucial for understanding the metabolic profile of the parent drug.
Cell Culture Media and Lysates
To evaluate the cellular pharmacology of N-Desethyl Sunitinib, its concentration must be measured in cell culture experiments. These studies may involve measuring drug uptake into cancer cells, assessing its ability to inhibit specific cellular targets, or determining its cytotoxic effects. btrc-charity.orgmedchemexpress.com
Sample preparation involves collecting the cell culture media and/or the cells themselves. For intracellular concentration measurements, cells are washed and then lysed to release their contents. Both the media and the cell lysate represent complex biological matrices. btrc-charity.org Sample preparation typically involves protein precipitation or liquid-liquid extraction to isolate the analyte from interfering components before LC-MS/MS analysis. btrc-charity.org A validated method allows researchers to correlate the concentration of N-Desethyl Sunitinib in the culture system with observed biological effects. medchemexpress.com
The table below presents typical validation parameters for LC-MS/MS methods used to quantify N-Desethyl Sunitinib in various research-focused biological matrices.
| Biological Matrix | LLOQ (ng/mL) | Calibration Curve Range (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) | Reference |
| Human Plasma | 0.2 | 0.2 - 50.0 | < 11.7% | 90.5% to 106.8% | researchgate.net |
| Human Plasma | 0.06 | 0.06 - 100 | 1.1% to 5.3% | 99.9% to 106.2% | researchgate.net |
| Human Serum | 2.5 | 2.5 - 250 | Not Reported | Not Reported | unpad.ac.id |
| Mouse Plasma | 0.5 | 0.5 - 50 | < 8.7% | -8.6% to 6.3% | researchgate.net |
| PBS (Post-dialysis) | 0.04 | 0.04 - 10 | 1.06% to 8.04% | -6.63% to 6.33% | nih.gov |
Mechanisms of Resistance to N Desethyl Sunitinib in Preclinical Models
Cellular Adaptive Mechanisms in In Vitro Cancer Models
In vitro studies using cancer cell lines have demonstrated that prolonged exposure to Sunitinib (B231) and its metabolite can induce significant cellular adaptations. Sunitinib-resistant renal cell carcinoma (RCC) cells, for instance, have shown an increased capacity for proliferation compared to their sensitive counterparts. mdpi.com Morphological changes are also a common feature of resistance, with alterations observed in both cellular and nuclear size in resistant RCC cells. nih.govnih.gov Furthermore, these adapted cells can exhibit enhanced cell-to-cell interactions, which may contribute to a more resilient tumor phenotype. nih.gov The development of resistance is typically achieved in laboratory settings by continuously exposing cancer cell lines, such as the human renal cancer cell line 786-O and the colon cancer cell line HT-29, to gradually increasing concentrations of the drug over extended periods. nih.govnih.gov
Molecular Alterations and Pathway Dysregulation Associated with Resistance
At the molecular level, resistance to N-Desethyl Sunitinib is associated with a complex landscape of genetic and metabolic changes. Analysis of resistant cell lines has identified the dysregulation of several key pathways.
Metabolic Reprogramming: A hallmark of resistance is a significant shift in cellular metabolism. In Sunitinib-resistant cells, pathways related to amino acid, glycerophospholipid, and glutathione (B108866) metabolism have been found to be significantly altered. mdpi.comnih.gov Specifically, an upregulation of glutamine metabolism has been identified as a key contributor. researchgate.netmdpi.com This metabolic reprogramming may provide the resistant cells with the necessary energy and building blocks to survive and proliferate under therapeutic pressure. nih.govmdpi.com
Genetic Mutations and Gene Expression Changes: Specific genetic mutations have been linked to acquired resistance. In a study analyzing tumor biopsies from an RCC patient who developed resistance, mutations were identified in several genes, including G6PD, LRP1B, SETD2, TET2, SYNE1, and DCC. unav.edunih.gov The loss of function of the proteins encoded by these genes was shown to render tumor cells resistant to Sunitinib in both in vitro and in vivo models. nih.gov Additionally, molecular analysis of resistant cells has revealed the upregulation of molecules that drive the cell cycle, such as cyclin A, B1, and E. nih.gov
Upregulation of Alternative Signaling Pathways: Cancer cells can also develop resistance by activating alternative signaling pathways to circumvent the inhibitory effects of the drug. This can include the upregulation of proangiogenic factors other than VEGF, such as interleukin-8 (IL-8), which functionally compensates for the inhibition of the VEGF/VEGFR pathway. nih.govresearchgate.net
mdpi.comnih.govmdpi.commdpi.comnih.govnih.govnih.govresearchgate.netRole of Lysosomal Sequestration in Compound Accumulation and Efficacy
A significant mechanism of resistance that has been identified for Sunitinib and other tyrosine kinase inhibitors is lysosomal sequestration. nih.govjohnshopkins.edu As a weak base, Sunitinib and its active metabolite, N-Desethyl Sunitinib, can become protonated and trapped within the acidic environment of lysosomes.
Studies have shown that Sunitinib-resistant cancer cells have a significantly higher number of lysosomes compared to their sensitive parent cells. nih.govnih.govscienceopen.com This leads to a paradoxical situation where the total intracellular drug concentration is 1.7- to 2.5-fold higher in resistant cells, yet the drug is less effective. nih.govnih.gov The sequestration of the compound within these organelles prevents it from reaching its molecular targets in the cytoplasm. scienceopen.com This is evidenced by the observation that downstream signaling molecules, such as p-Akt and p-ERK 1/2, remain unaffected in resistant cells despite the high intracellular drug levels, indicating a lack of target inhibition. nih.govjohnshopkins.edu This mechanism effectively reduces the bioavailability of the drug at its site of action.
nih.govnih.govnih.govnih.govnih.govjohnshopkins.eduscienceopen.comInvestigation of Cross-Resistance Patterns with Other Tyrosine Kinase Inhibitors in Preclinical Settings
Understanding whether resistance to one tyrosine kinase inhibitor (TKI) confers resistance to others is clinically important. Preclinical studies have explored these cross-resistance patterns. Sunitinib-resistant renal (786-O) and colorectal (HT-29) cancer cells have been shown to be cross-resistant to other TKIs such as Pazopanib and Erlotinib (B232). nih.govnih.govresearchgate.net However, these Sunitinib-resistant cells did not show cross-resistance to Sorafenib or the mTOR inhibitor Everolimus. nih.govnih.gov
The mechanism underlying this cross-resistance appears to be shared. For the TKIs where cross-resistance was observed, it was also accompanied by increased intracellular drug accumulation and an increased lysosomal capacity, suggesting that lysosomal sequestration is a common mechanism of resistance for several of these agents. nih.govnih.govresearchgate.net This indicates that switching from Sunitinib to another TKI that is also susceptible to lysosomal sequestration may not be an effective strategy. In contrast, switching to a drug with a different mechanism of action and resistance profile, like the mTOR inhibitor Everolimus, could be a more viable therapeutic option. nih.gov
nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govnih.govDevelopment of Preclinical Models for Studying Resistance Induction
To investigate the mechanisms of acquired resistance, robust preclinical models are essential. The most common in vitro approach involves the long-term, continuous exposure of cancer cell lines to a drug. nih.gov For Sunitinib, resistant models have been successfully generated by culturing cell lines like 786-O and HT-29 with gradually increasing concentrations of the drug for several months. nih.govnih.gov This method mimics the clinical scenario of acquired resistance following prolonged therapy. The process typically involves an initial period of sensitivity, followed by the gradual emergence of a resistant population that can proliferate at the original rate, even in the presence of the drug. nih.gov
In addition to in vitro models, in vivo models are also crucial. Xenograft models, where human renal cell carcinoma cell lines are injected into mice, have been used to study Sunitinib resistance. nih.gov In these models, tumors initially shrink or stabilize with Sunitinib treatment but eventually develop resistance and begin to grow again after several weeks, providing a valuable tool for studying resistance in a more complex biological system. nih.gov
Structure Activity Relationship Sar Studies of N Desethyl Sunitinib Maleate
Comparative SAR Analysis with Parent Compound Sunitinib (B231)
The core structure of both Sunitinib and N-Desethyl Sunitinib features an indolin-2-one motif linked to a pyrrole (B145914) ring, which is crucial for their kinase inhibitory activity. This central scaffold mimics the ATP molecule, enabling competitive binding to the ATP-binding pocket of various tyrosine kinases. The key structural difference lies in the N,N-diethylaminoethylamide side chain of Sunitinib, which is metabolized to an N-ethylaminoethylamide side chain in N-Desethyl Sunitinib through N-de-ethylation by cytochrome P450 enzymes, primarily CYP3A4.
Studies have consistently reported that N-Desethyl Sunitinib is equipotent to Sunitinib in its inhibitory activity against key target kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This suggests that the presence of a single ethyl group on the terminal nitrogen of the side chain is sufficient to maintain the necessary interactions within the kinase binding pocket for potent inhibition.
Influence of N-Desethylation on Kinase Binding and Inhibitory Potency
Research indicates that both Sunitinib and its N-desethyl metabolite exhibit potent, ATP-competitive inhibition of several tyrosine kinases. The inhibitory constant (Ki) values for Sunitinib against key kinases have been well-documented. Although specific comparative Ki or IC50 values for N-Desethyl Sunitinib against a broad panel of kinases are not as widely published in a head-to-head format, the consensus in the scientific literature is that its potency is comparable to that of Sunitinib.
| Kinase Target | Ki (nM) |
|---|---|
| VEGFR-1 | 2 |
| VEGFR-2 | 9 |
| VEGFR-3 | 17 |
| PDGFRβ | 8 |
| KIT | 4 |
N-Desethyl Sunitinib is reported to have a similar inhibitory profile.
The equipotent nature of N-Desethyl Sunitinib suggests that the second ethyl group on the terminal amine of Sunitinib is not essential for high-affinity binding to its primary kinase targets. The fundamental interactions responsible for inhibition are likely governed by the core molecular scaffold and the remaining functional groups.
Exploration of Structural Modifications to Enhance Activity or Overcome Resistance in Preclinical Models
While extensive research has been conducted on the mechanisms of resistance to Sunitinib, there is limited publicly available information specifically detailing the exploration of structural modifications of N-Desethyl Sunitinib to enhance its activity or overcome resistance in preclinical models. The focus of medicinal chemistry efforts has predominantly been on the parent compound, Sunitinib, and the development of new chemical entities with distinct scaffolds.
The development of resistance to Sunitinib is a significant clinical challenge, and it often involves mechanisms such as mutations in the target kinases or the activation of alternative signaling pathways. In theory, structural modifications to N-Desethyl Sunitinib could be explored to design derivatives with improved potency against resistant kinase mutants or a broader spectrum of activity to counteract pathway switching.
Potential areas for such structural modifications could include:
Modification of the N-ethylaminoethylamide side chain: Altering the length, branching, or cyclic nature of this chain could influence binding affinity and selectivity.
Substitution on the pyrrole ring: Introducing different functional groups on the pyrrole core could lead to new interactions within the kinase domain.
However, based on currently available scientific literature, preclinical studies focused on the synthesis and evaluation of a library of N-Desethyl Sunitinib analogs for the express purpose of enhancing activity or overcoming resistance are not widely reported. Future research in this area could potentially yield novel kinase inhibitors with improved therapeutic profiles.
Emerging Research Areas and Future Directions
Investigation of N-Desethyl Sunitinib (B231) Maleate in Novel Preclinical Disease Models
The antitumor activity of Sunitinib, which is attributable to both the parent compound and N-Desethyl Sunitinib, has been demonstrated across a wide array of preclinical tumor xenograft models. medchemexpress.com This broad-spectrum activity highlights the therapeutic potential of the active components in various cancer types. Research has shown potent, dose-dependent antitumor effects in models including colon (HT-29, Colo205), epidermoid (A431), lung (H-460), glioma (SF763T, C6), melanoma (A375), and breast (MDA-MB-435) cancers. medchemexpress.com
These studies confirm that the mechanism, involving the inhibition of VEGFR2 or PDGFR phosphorylation, is effectively driven by both Sunitinib and its N-desethyl metabolite. medchemexpress.com Furthermore, in hematological malignancy models, Sunitinib has shown efficacy in suppressing the growth of MV4;11 (FLT3-ITD) xenografts and has prolonged survival in bone marrow engraftment models, an activity in which N-Desethyl Sunitinib's sustained plasma concentration is believed to play a significant role. medchemexpress.com The investigation in these diverse models provides a fundamental basis for exploring the metabolite's efficacy in new and potentially resistant cancer types.
| Cancer Type | Preclinical Xenograft Model | Key Finding |
|---|---|---|
| Colon Cancer | HT-29, Colo205 | Potent dose-dependent anti-tumor activity observed. |
| Epidermoid Carcinoma | A431 | Demonstrated anti-tumor effects. |
| Lung Cancer | H-460 | Significant anti-tumor activity shown. |
| Glioma | SF763T, C6 | Inhibition of tumor growth and reduction in tumor microvessel density. medchemexpress.com |
| Melanoma | A375 | Effective in exhibiting anti-tumor activity. |
| Breast Cancer | MDA-MB-435 | Dose-dependent anti-tumor activity demonstrated. |
| Leukemia (AML) | MV4;11 (FLT3-ITD) | Suppression of xenograft growth and prolonged survival in engraftment models. medchemexpress.com |
Potential for Combination Strategies with Other Preclinical Agents
Given that the combined action of Sunitinib and N-Desethyl Sunitinib constitutes the total active drug in plasma, the potential for combination therapies extends to the metabolite's role. clinpgx.org Research into Sunitinib points toward promising future directions involving combination with other treatment modalities, where the sustained activity of N-Desethyl Sunitinib would be a key factor. nih.gov
Emerging evidence suggests an immunomodulatory role for Sunitinib, which could be leveraged in combination strategies. nih.gov Preclinical and clinical investigations are exploring combinations with:
Other Targeted Therapies: Combining agents that target different nodes in oncogenic signaling pathways could enhance efficacy and overcome resistance.
Chemotherapy: The anti-angiogenic effect of N-Desethyl Sunitinib could be synergistic with cytotoxic agents.
Immunotherapies: There is growing interest in combining tyrosine kinase inhibitors with checkpoint inhibitors or therapeutic cancer vaccines. Sunitinib has been shown to boost the efficacy of certain vaccines in preclinical models, an effect potentially enhanced by the long-acting N-Desethyl metabolite. nih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Understanding the precise mechanisms of action of N-Desethyl Sunitinib Maleate requires sophisticated preclinical models. Standard in vitro assays have been crucial in establishing its pharmacological profile. These include:
Kinase Assays: Used to determine the inhibitory activity (Ki) against various receptor tyrosine kinases like VEGFRs and PDGFRβ. medchemexpress.commedchemexpress.com
Cellular Phosphorylation Assays: Conducted in cell lines (e.g., NIH-3T3) engineered to overexpress specific receptors to measure the inhibition of ligand-dependent phosphorylation. medchemexpress.com
Proliferation and Apoptosis Assays: Performed on endothelial cells (e.g., HUVECs) or tumor cell lines to confirm the anti-proliferative and pro-apoptotic effects. medchemexpress.commedchemexpress.com
Future research will likely move towards more complex systems that better recapitulate human tumors, such as patient-derived xenografts (PDXs), three-dimensional organoid cultures, and humanized mouse models. These advanced models could provide deeper insights into the metabolite's role in tumor microenvironment modulation, angiogenesis, and immune cell interaction.
Role of this compound in Understanding Sunitinib's Efficacy and Resistance at a Fundamental Level
Studies in patients with metastatic renal cell carcinoma (mRCC) have established a direct link between the plasma concentrations of N-Desethyl Sunitinib and clinical efficacy. nih.govnih.govresearchgate.net Specifically, higher trough concentration levels (C0) of the metabolite are strongly associated with improved patient outcomes.
| N-Desethyl Sunitinib (DSU) Trough Level (C0) | Associated Clinical Outcome in mRCC Patients | Reference |
|---|---|---|
| > 15.0 ng/mL | Increased Progression-Free Survival (PFS) (61 weeks vs 12 weeks) | nih.govnih.govresearchgate.net |
| > 15.0 ng/mL | Increased Overall Survival (OS) (36 months vs 8 months) | nih.govnih.gov |
| Low C0 Levels | Significantly associated with drug discontinuation due to disease progression. | nih.govnih.gov |
These findings highlight that N-Desethyl Sunitinib is not merely a byproduct but a critical determinant of Sunitinib's therapeutic success. nih.gov Low plasma levels of the metabolite are a predictor of poor response, suggesting that insufficient conversion of Sunitinib or rapid clearance of the metabolite could be an intrinsic resistance mechanism. Therefore, monitoring the plasma levels of both Sunitinib and N-Desethyl Sunitinib is emerging as a critical strategy for personalizing treatment and optimizing dosing to achieve target therapeutic concentrations. nih.gov
Q & A
Q. How can systematic errors in this compound bioanalytical assays be minimized?
- Methodological Answer : Implement a pre-study validation protocol:
- Calibration curves : Include ≥ 8 concentrations with triplicate measurements.
- QC samples : Analyze low, medium, and high QCs in triplicate across three runs.
- Carryover checks : Inject blank samples after the upper limit of quantification (ULOQ).
Reject runs if >33% of QCs deviate by ±15% (±20% for LLOQ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
